molecular formula C22H22O6 B1241623 Octahydroeuclein

Octahydroeuclein

Cat. No. B1241623
M. Wt: 382.4 g/mol
InChI Key: XXBQCKGZTFHKKF-FBVQZCABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroeuclein is a natural product found in Euclea natalensis with data available.

Scientific Research Applications

Antibacterial Activity

Octahydroeuclein, a compound isolated from the root bark of Euclea natalensis, has shown promising antibacterial properties. A study by Weigenand et al. (2004) identified octahydroeuclein and evaluated its inhibitory activity against Gram-positive bacterial strains and a drug-sensitive strain of Mycobacterium tuberculosis. The research highlights octahydroeuclein's potential in contributing to new antibacterial agents (Weigenand, Hussein, Lall, & Meyer, 2004).

Genetic Information Systems

Octahydroeuclein's role extends into the field of genetics, where it has relevance in understanding nucleic acids and genetic information systems. Benner (2004) discusses the importance of various components of DNA, including octahydroeuclein, in molecular recognition processes central to genetics. This research provides insights into the artificially expanded genetic information systems and their applications in clinical and biological research (Benner, 2004).

Nucleosome Research

In the context of nucleosome research, octahydroeuclein plays a significant role. Studies by Lowary and Widom (1998), and Hayes, Clark, and Wolffe (1991) delve into the understanding of nucleosomes, the structural unit of chromatin, and how they are influenced by various factors including octahydroeuclein. These studies contribute to our understanding of chromatin structure and function, essential for comprehending gene regulation mechanisms (Lowary & Widom, 1998); (Hayes, Clark, & Wolffe, 1991).

Chromatin and Transcription Factor Interaction

Research by Michael et al. (2020) on OCT4-SOX2 motif readout on nucleosomes demonstrates the interaction of transcription factors with chromatin, an area where octahydroeuclein is relevant. This study provides insights into how transcription factors read out chromatinized motifs, a critical aspect of gene expression regulation (Michael et al., 2020).

Epigenetic Pathways in Pluripotency

Oct4, associated with octahydroeuclein, is fundamental in stem cell research, especially concerning pluripotency and epigenetic pathways. Research by Ding et al. (2011) explores Oct4's role in connecting multiple epigenetic pathways to the pluripotency network, highlighting the importance of octahydroeuclein in stem cell biology and reprogramming (Ding, Xu, Faiola, Ma’ayan, & Wang, 2011).

properties

Product Name

Octahydroeuclein

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

7-[(1S,2R)-1,8-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H22O6/c1-9-5-11-16(25)8-13(21(27)20(11)17(26)6-9)18-10(2)7-12-14(23)3-4-15(24)19(12)22(18)28/h5-7,13-14,21,23,26-28H,3-4,8H2,1-2H3/t13-,14?,21+/m1/s1

InChI Key

XXBQCKGZTFHKKF-FBVQZCABSA-N

Isomeric SMILES

CC1=CC2=C([C@H]([C@H](CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O

SMILES

CC1=CC2=C(C(C(CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O

Canonical SMILES

CC1=CC2=C(C(C(CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O

synonyms

octahydroeuclein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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